molecular formula C9H22N2 B8563835 Nonan-3-ylhydrazine

Nonan-3-ylhydrazine

Cat. No.: B8563835
M. Wt: 158.28 g/mol
InChI Key: GLJGNZFOPZFERF-UHFFFAOYSA-N
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Description

Nonan-3-ylhydrazine is an aliphatic hydrazine derivative characterized by a nine-carbon alkyl chain (nonane) with a hydrazine (-NH-NH₂) group attached at the 3rd position. Hydrazine derivatives are typically synthesized via condensation reactions between hydrazides/hydrazines and aldehydes or ketones (). These compounds are pivotal intermediates in organic synthesis, often serving as precursors for pharmaceuticals, agrochemicals, or materials science applications ().

Properties

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

nonan-3-ylhydrazine

InChI

InChI=1S/C9H22N2/c1-3-5-6-7-8-9(4-2)11-10/h9,11H,3-8,10H2,1-2H3

InChI Key

GLJGNZFOPZFERF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Nonan-3-ylhydrazine belongs to the broader class of hydrazine derivatives, which vary in their substituents:

  • Aliphatic vs. Aromatic Hydrazines: this compound features an aliphatic hydrocarbon chain, whereas compounds like N′-[(E)-1-(2-naphthyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide () or 3-nitrophenylhydrazine hydrochloride () contain aromatic or heteroaromatic rings. Aromatic derivatives (e.g., 2-(1-naphthyloxy)-N′-[(E)-(3-nitrophenyl)methylene]acetohydrazide, ) often exhibit π-π stacking interactions, influencing crystallinity and stability.

Physicochemical Properties

A comparative analysis of key properties is outlined below:

Compound Molecular Weight Melting Point Solubility Key Features
This compound* ~172.3 g/mol Not reported Likely lipophilic Aliphatic chain enhances flexibility
3-Nitrophenylhydrazine () 189.60 g/mol 63% yield, solid Soluble in chlorobenzene Aromatic nitro group increases polarity
6-Ethoxy-2-hydrazinyl-3-nitropyridine () 213.2 g/mol Not reported Ethanol-soluble Heteroaromatic ring aids in π-interactions
N′-(1-(naphthalen-2-yl)ethylidene) derivatives () ~350–400 g/mol Varies by substituent Low aqueous solubility Extended conjugation for UV activity

*Inferred data based on structural analogs.

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